molecular formula C12H13ClN2O B3039541 2-Pyridinamine, 6-(phenylmethoxy)-, hydrochloride (1:1) CAS No. 1174537-79-1

2-Pyridinamine, 6-(phenylmethoxy)-, hydrochloride (1:1)

Cat. No. B3039541
CAS RN: 1174537-79-1
M. Wt: 236.70
InChI Key: UWBYOHDGVXYNLO-UHFFFAOYSA-N
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Description

2-Pyridinamine, 6-(phenylmethoxy)-, hydrochloride (1:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as Phenyl 6-aminonicotinate hydrochloride or NSC-757437.

Scientific Research Applications

Synthesis and Chemical Studies

  • Synthesis Techniques and Carcinogenic Potential : 5-Phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine and structurally related to 2-Pyridinamine, 6-(phenylmethoxy)-, has been synthesized for biological studies due to its potential carcinogenic properties. This research developed procedures for synthesizing PPA and its metabolites, contributing to understanding its biological impact and chemical behavior (Stavenuiter et al., 1985).

  • Electrochemical Reduction Studies : Research has explored the electrochemical reduction of various substituents on a pyridine ring, which includes derivatives similar to 2-Pyridinamine, 6-(phenylmethoxy)-. These studies are crucial in understanding the chemical properties and potential applications of these compounds in various fields, including synthetic chemistry and electrochemistry (Nonaka et al., 1981).

  • Coordination Chemistry : The coordination chemistry of 2-pyridone and its derivatives, including compounds similar to 2-Pyridinamine, 6-(phenylmethoxy)-, has been extensively studied. This research provides insights into the structural and bonding characteristics of these compounds, which are essential for their application in catalysis and material science (Rawson & Winpenny, 1995).

Biological and Pharmaceutical Applications

  • Antimicrobial Studies : Synthesized pyridine derivatives have been evaluated for their antimicrobial properties. These studies highlight the potential of compounds like 2-Pyridinamine, 6-(phenylmethoxy)-, in developing new pharmaceutical agents with antibacterial and antifungal activities (Patel & Agravat, 2007).

  • Antiviral Activity : Research on pyrimidine derivatives substituted with groups similar to 2-Pyridinamine, 6-(phenylmethoxy)-, has shown significant inhibitory activity against retroviruses. These findings suggest the potential use of such compounds in antiretroviral therapies (Hocková et al., 2003).

  • Enzyme Inhibition for Neurological Applications : Compounds similar to 2-Pyridinamine, 6-(phenylmethoxy)-, have been synthesized and studied for their ability to inactivate monoamine oxidase B. This research is significant for the development of treatments for neurological disorders, such as Parkinson's disease (Ding & Silverman, 1992).

Industrial and Engineering Applications

  • Corrosion Inhibition : Pyridine derivatives, related to 2-Pyridinamine, 6-(phenylmethoxy)-, have been studied as corrosion inhibitors for metals in acidic environments. These studies are crucial for industrial applications, where corrosion resistance is vital (Ansari et al., 2015).

properties

IUPAC Name

6-phenylmethoxypyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10;/h1-8H,9H2,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBYOHDGVXYNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinamine, 6-(phenylmethoxy)-, hydrochloride (1:1)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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